5-Ethenyl-2-methylpyridine;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

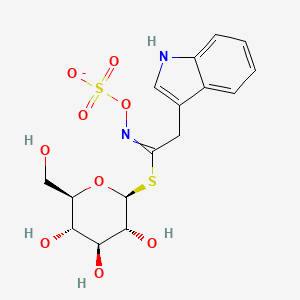

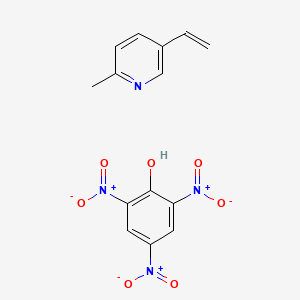

5-Ethenyl-2-methylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 5-Ethenyl-2-methylpyridine is an organic compound with the formula C8H9N. It is a derivative of pyridine and is known for its applications in various chemical reactions. 2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the formula C6H2(NO2)3OH. It is a yellow crystalline solid and is known for its explosive properties and use in chemical synthesis.

Preparation Methods

5-Ethenyl-2-methylpyridine

5-Ethenyl-2-methylpyridine can be synthesized through the reaction of 2-methylpyridine with acetylene in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the ethenyl group on the pyridine ring .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without causing excessive decomposition or side reactions .

Chemical Reactions Analysis

5-Ethenyl-2-methylpyridine

Oxidation: 5-Ethenyl-2-methylpyridine can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

2,4,6-Trinitrophenol

Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols, which are useful intermediates in the synthesis of dyes and pharmaceuticals.

Nitration: As a nitro compound, it can undergo further nitration reactions under specific conditions.

Scientific Research Applications

5-Ethenyl-2-methylpyridine

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Employed in the production of polymers and other materials with specific properties.

2,4,6-Trinitrophenol

Explosives: Widely used in the manufacture of explosives due to its high energy content.

Chemistry: Utilized as a reagent in various chemical reactions and as a standard in calorimetry.

Mechanism of Action

5-Ethenyl-2-methylpyridine

The mechanism of action of 5-Ethenyl-2-methylpyridine in chemical reactions involves the activation of the ethenyl group, which can participate in various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

2,4,6-Trinitrophenol

The mechanism of action of 2,4,6-trinitrophenol as an explosive involves the rapid decomposition of the nitro groups, releasing a large amount of energy in the form of heat and gas. This decomposition is initiated by heat, shock, or friction .

Comparison with Similar Compounds

5-Ethenyl-2-methylpyridine

Similar Compounds: 2-methylpyridine, 5-ethyl-2-methylpyridine.

Uniqueness: The presence of the ethenyl group makes it more reactive in certain chemical reactions compared to its analogs.

2,4,6-Trinitrophenol

Similar Compounds: 2,4-dinitrophenol, 2,6-dinitrophenol.

Uniqueness: The trinitro substitution pattern gives it higher explosive properties compared to dinitrophenols.

Properties

CAS No. |

65345-93-9 |

|---|---|

Molecular Formula |

C14H12N4O7 |

Molecular Weight |

348.27 g/mol |

IUPAC Name |

5-ethenyl-2-methylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H9N.C6H3N3O7/c1-3-8-5-4-7(2)9-6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1H2,2H3;1-2,10H |

InChI Key |

FICBWWIZDPCRDG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(C=C1)C=C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

65345-93-9 |

Synonyms |

PMVP picrate poly-2-methyl-5-vinylpyridine picrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-4-oxobutanoyl]amino]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbut-3-enoyl]amino]-4-methyl-3,5-bis(sulfanyl)pentanoyl]-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-6-methyl-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-oxoheptanoate](/img/structure/B1235679.png)

![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)

![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)

![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)

![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)